Ethyl Spiro[2.2]pentane-1-carboxylate
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Overview
Description
Ethyl Spiro[22]pentane-1-carboxylate is an organic compound characterized by a unique spiro structure, where two cyclopropane rings are connected through a single carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl Spiro[2.2]pentane-1-carboxylate typically involves the following steps:
Formation of the Spiro Intermediate: The initial step involves the formation of a spiro intermediate through a cyclopropanation reaction. This can be achieved by reacting a suitable diazo compound with an alkene in the presence of a transition metal catalyst such as rhodium or copper.
Esterification: The spiro intermediate is then subjected to esterification to introduce the ethyl carboxylate group. This can be done by reacting the intermediate with ethanol in the presence of an acid catalyst like sulfuric acid or hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalytic systems can further optimize the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol. Typical reducing agents are lithium aluminum hydride and sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
Ethyl Spiro[2.2]pentane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a model compound for studying spirocyclic structures.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl Spiro[2.2]pentane-1-carboxylate involves its interaction with molecular targets through its spirocyclic structure. The compound can bind to specific enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Spiro[2.2]pentane: Lacks the ethyl carboxylate group, making it less reactive in esterification reactions.
Ethyl Spiro[3.3]heptane-1-carboxylate: Contains a larger spiro ring, resulting in different steric and electronic properties.
Ethyl Cyclopropane-1-carboxylate: Does not have the spiro structure, leading to different reactivity and applications.
Uniqueness: Ethyl Spiro[2.2]pentane-1-carboxylate is unique due to its compact spirocyclic structure combined with the presence of an ester functional group. This combination imparts distinct reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
ethyl spiro[2.2]pentane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-2-10-7(9)6-5-8(6)3-4-8/h6H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCMOZZGXYHEBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC12CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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